

1-Butylpyrrolidin-2-one: A Technical Guide to Health and Safety

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Compound of Interest

Compound Name: 1-Butylpyrrolidin-2-one

Cat. No.: B1265465

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For Researchers, Scientists, and Drug Development Professionals

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Executive Summary

1-Butylpyrrolidin-2-one (CAS: 3470-98-2), also known as N-Butyl-2-pyrrolidone, is a versatile organic solvent and chemical intermediate.^[1] While considered a safer alternative to other regulated solvents like N-Methyl-2-pyrrolidone (NMP), it is not without hazards. This guide provides an in-depth overview of the available health and safety data for **1-Butylpyrrolidin-2-one**, including toxicological endpoints, physical and chemical properties, and generalized experimental protocols based on OECD guidelines. The data indicates that **1-Butylpyrrolidin-2-one** is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.^{[2][3]} Adherence to appropriate safety measures, including the use of personal protective equipment and adequate ventilation, is essential when handling this compound.^[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of **1-Butylpyrrolidin-2-one** is presented below. This data is crucial for understanding its behavior under various experimental

and storage conditions.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₅ NO	[5]
Molecular Weight	141.21 g/mol	[5][6]
Appearance	Colorless to pale yellow liquid	[7][8]
Boiling Point	240.6 °C to 243.8 °C at 101.325 kPa	[6][7][9]
Melting/Freezing Point	No freezing observed down to -78.5 °C	[7][9]
Flash Point	103 °C to 108 °C	[7][9][10]
Auto-ignition Temp.	212 °C	[7][9]
Density	~0.96 - 1.0 g/cm ³ at 20 °C	[6][9]
Vapor Pressure	13 Pa at 25 °C	[9][11]
Water Solubility	Fully miscible at 20 °C	[12][13]
log Pow (Octanol/Water)	1.265 at 20 °C	[9][10]
Viscosity	4.3 mPa·s at 20 °C	[7][9]

Toxicological Data

Toxicological data is essential for assessing the potential health hazards associated with exposure to **1-Butylpyrrolidin-2-one**. The following tables summarize the available acute toxicity and ecotoxicity data.

Mammalian Toxicity

Test Type	Route	Species	Value	Classification	Reference(s)
LD ₅₀	Oral	Rat (female)	>300 - <2000 mg/kg bw	Harmful if swallowed	[9][14][15]
LD ₅₀	Dermal	Rat (male/female)	>2000 mg/kg bw	Not Classified	[9][14][15]
LD ₅₀	Intraperitoneal	Mouse	500 mg/kg	-	[6]
Skin Irritation	Dermal	Rabbit	Irritant	Causes skin irritation	[16][17][18]
Eye Irritation	Ocular	Rabbit	Irritant	Causes serious eye irritation	[16][17][18]

Ecotoxicity Data

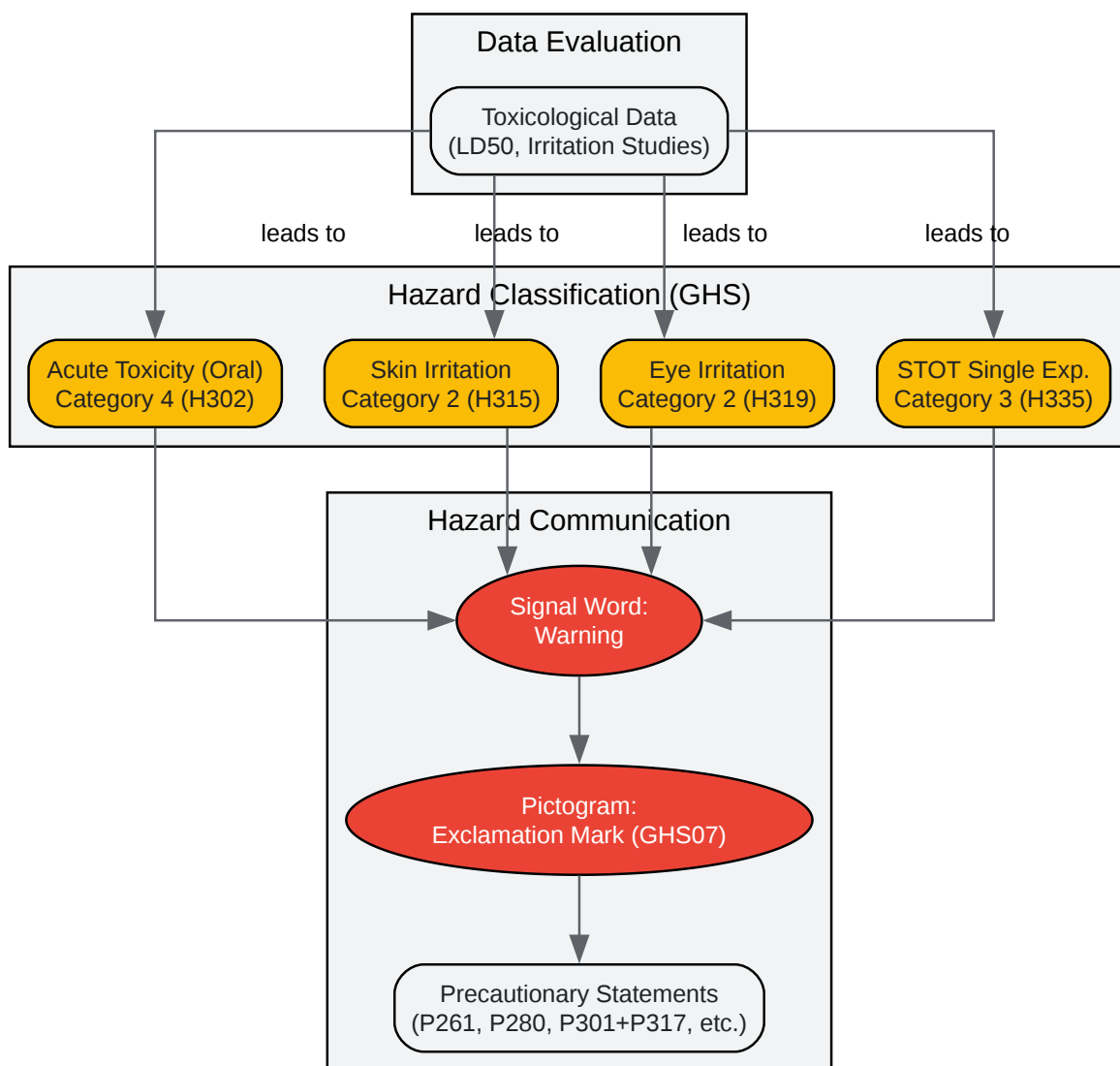
Test Type	Species	Value	Exposure Time	Reference(s)
LC ₅₀	Oncorhynchus mykiss (Rainbow Trout)	>100 mg/L	96 hours	[9][15]
EC ₅₀	Daphnia magna (Water Flea)	>100 mg/L	48 hours	[9][15]
EC ₅₀	Pseudokirchneriella subcapitata (Algae)	>160 mg/L	72 hours	[9][14]
NOEC	Activated Sludge (Microorganisms)	306.2 mg/L	28 days	[9][14]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **1-Butylpyrrolidin-2-one** is classified as follows:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][17]
- Skin Irritation (Category 2): Causes skin irritation.[16][17]
- Serious Eye Irritation (Category 2): Causes serious eye irritation.[17][18]
- Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][16]

The following diagram illustrates the logical flow from hazard identification to the communication of precautionary measures.



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Caption: GHS Hazard Classification Workflow for **1-Butylpyrrolidin-2-one**.

Metabolic and Signaling Pathways

A thorough review of publicly available scientific literature and toxicological databases did not yield specific information on the metabolic pathways or molecular signaling pathways associated with the toxicity of **1-Butylpyrrolidin-2-one**. Research on other pyrrolidinone derivatives suggests that metabolism can be influenced by the nature of substituents on the pyrrolidinone ring, often involving oxidation.^{[19][20]} However, without specific studies on the 1-butyl derivative, any proposed pathway would be speculative. Further research, including in vitro studies with human liver microsomes and in vivo animal studies, is required to elucidate the biotransformation and toxicological mechanisms of this compound.^[21]

Experimental Protocols

The toxicological data presented in this guide are typically generated following standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). While the specific study reports for **1-Butylpyrrolidin-2-one** are not publicly available, this section describes the general methodologies for the relevant tests.

Acute Oral Toxicity (Ref: OECD Guideline 401/420/423)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.^[16]

- Principle: The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rats), with one dose level per group.^[16]
- Animal Model: Young adult rats of a single sex (typically females) are used.^{[3][22]}
- Dosage: A starting dose is selected based on available information. In a stepwise procedure, animals are dosed one at a time or in small groups.^[22] The outcome for the previously dosed animal(s) determines the dose for the next.
- Administration: The substance is administered in a single dose using a stomach tube or suitable intubation cannula. The volume administered should not exceed a specified limit.^[16]

- **Observation Period:** Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations are made shortly after dosing and then periodically. Body weight is recorded weekly.[23]
- **Endpoint:** The primary endpoint is mortality. At the end of the study, surviving animals are euthanized and a gross necropsy is performed on all animals.[16] The LD₅₀ (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.[22]

Acute Dermal Toxicity (Ref: OECD Guideline 402)

This test assesses the potential hazards from short-term dermal exposure to a substance.[24]

- **Principle:** The test substance is applied in a single dose to the clipped, intact skin of experimental animals.[9]
- **Animal Model:** Adult rats are the preferred species. The skin should be healthy and free of abrasions.[3][5]
- **Dosage and Application:** A limit test is often performed at 2000 mg/kg body weight. The substance is applied uniformly over an area of at least 10% of the body surface. The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[5][23]
- **Observation Period:** Animals are observed for mortality and signs of systemic toxicity for 14 days.[23]
- **Endpoint:** Mortality and detailed observations of any toxic effects are recorded. A gross necropsy is performed on all animals at the end of the study.[9]

Dermal Irritation/Corrosion (Ref: OECD Guideline 404)

This study provides information on the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[14]

- **Principle:** A single dose of the test substance is applied to a small area of skin (approx. 6 cm²) of an animal, with untreated skin serving as a control.[4] A sequential testing strategy, often starting with in vitro methods, is recommended to minimize animal use.[6][14]

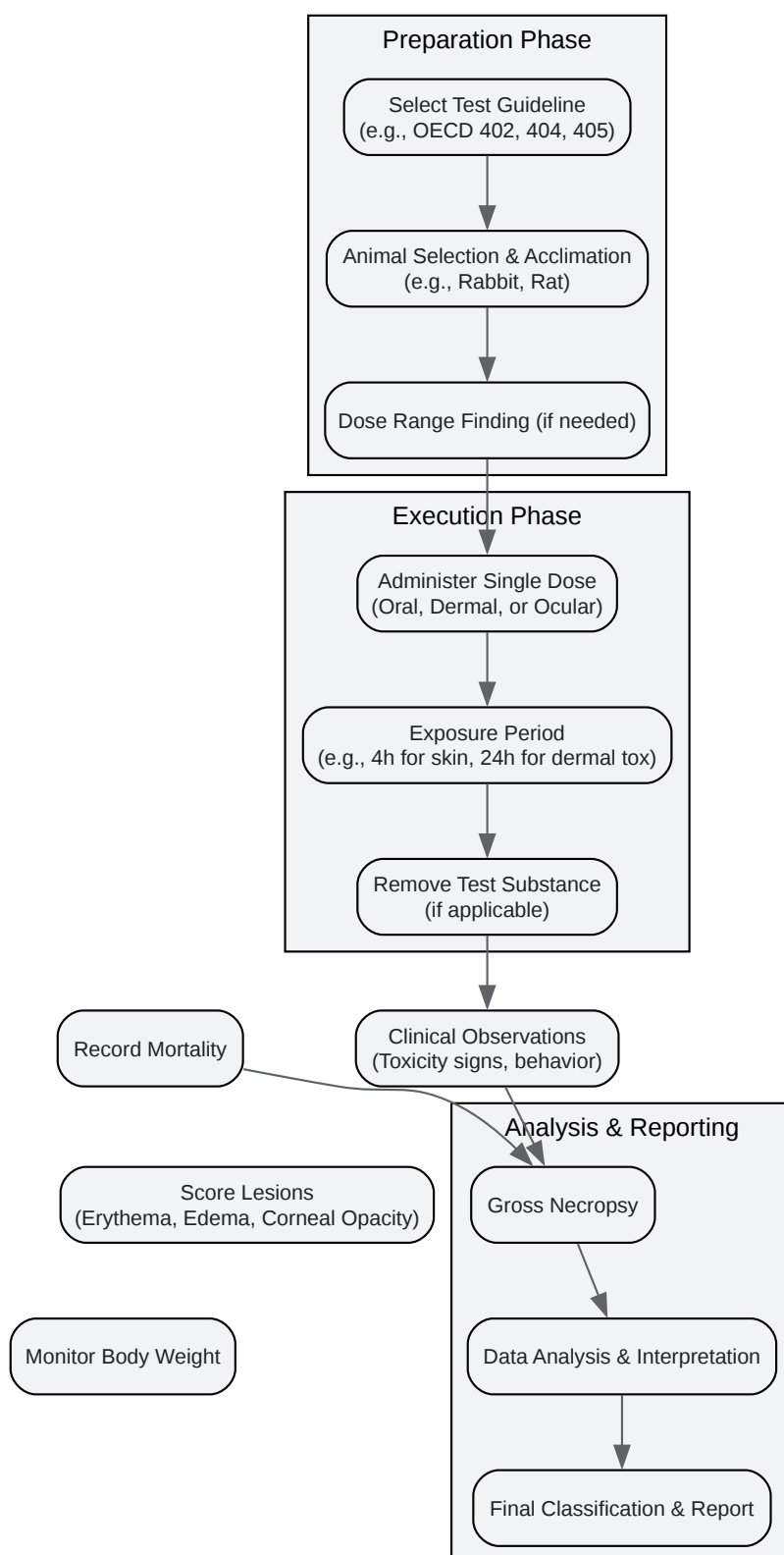
- **Animal Model:** The albino rabbit is the preferred laboratory animal.[\[4\]](#)
- **Application:** 0.5 mL (for liquids) of the test substance is applied to the skin under a gauze patch. The exposure period is typically 4 hours.[\[4\]](#)[\[7\]](#)
- **Observation Period:** After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 60 minutes, 24, 48, and 72 hours). Observations can continue for up to 14 days to assess the reversibility of effects.[\[4\]](#)[\[25\]](#)
- **Endpoint:** Skin reactions are scored based on a standardized grading system. The mean scores determine the irritation classification.[\[25\]](#)

Eye Irritation/Corrosion (Ref: OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye after a single application.[\[18\]](#)

- **Principle:** The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, with the other eye serving as an untreated control.[\[17\]](#)[\[26\]](#) The use of analgesics and anesthetics is recommended to minimize pain and distress.[\[27\]](#)
- **Animal Model:** The albino rabbit is the recommended species.[\[18\]](#)
- **Application:** A specified amount of the test substance (e.g., 0.1 mL for liquids) is instilled into the eye.[\[28\]](#)
- **Observation Period:** The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to evaluate the reversibility of damage.[\[18\]](#)[\[28\]](#)
- **Endpoint:** Ocular lesions are scored according to a standardized scale. The scores are used to classify the substance's irritation potential.[\[28\]](#)

The following diagram illustrates a generalized workflow for conducting these acute toxicity studies.



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Caption: Generalized Experimental Workflow for Acute Toxicity Testing.

Conclusion

1-Butylpyrrolidin-2-one is a chemical with moderate acute oral toxicity and is a confirmed skin and eye irritant. While it serves as a valuable and safer alternative to some highly regulated solvents, it must be handled with appropriate caution. The data summarized in this guide, derived from standard toxicological assessments, underscores the need for robust safety protocols, including engineering controls and personal protective equipment, to minimize exposure and ensure the well-being of laboratory and industrial personnel. Critical data gaps remain, particularly concerning its metabolic fate and mechanisms of toxicity, highlighting areas for future research.

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